molecular formula C11H12O4 B8790954 Methyl 2-(oxiran-2-ylmethoxy)benzoate CAS No. 22589-46-4

Methyl 2-(oxiran-2-ylmethoxy)benzoate

Cat. No.: B8790954
CAS No.: 22589-46-4
M. Wt: 208.21 g/mol
InChI Key: CDNNMNLILHWPMH-UHFFFAOYSA-N
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Description

Methyl 2-(oxiran-2-ylmethoxy)benzoate is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

22589-46-4

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-(oxiran-2-ylmethoxy)benzoate

InChI

InChI=1S/C11H12O4/c1-13-11(12)9-4-2-3-5-10(9)15-7-8-6-14-8/h2-5,8H,6-7H2,1H3

InChI Key

CDNNMNLILHWPMH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC2CO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The procedure of Example VII for producing methyl 3-[4-(2,3-epoxypropoxy)phenyl]propionate was repeated in all essential details, except methyl salicylate was substituted for methyl 3-(4-hydroxyphenyl)propionate. The boiling point of the product was 148° (p=75μ). The NMR spectrum was consistent with the assigned structure and the elemental analysis with the formula C11H12O4.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 15.2 g (0.10 mole) of methyl 2-hydroxybenzoate, 27.6 g (0.20 mole) of potassium carbonate and 31 ml (0.40 mole) of epichlorohydrin in 250 ml of acetone was heated to reflux for 24 hours. The reaction medium was then filtered and evaporated under reduced pressure. The resulting oil was dissolved in 100 ml of toluene and washed consecutively with 100 ml of water, 2×100 ml of 1.0N sodium hydroxide and 2×100 ml of water. The organic phase was then dried over magnesium sulfate and evaporated under reduced pressure to provide the crude product as an oil. Purification was effected by vacuum distillation to provide an oil in 12% yield: boiling point 148° C. (75μ). The NMR and IR spectra and elemental analysis were consistent with the assigned structure.
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15.2 g
Type
reactant
Reaction Step One
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27.6 g
Type
reactant
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31 mL
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reactant
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Quantity
250 mL
Type
solvent
Reaction Step One
Yield
12%

Synthesis routes and methods IV

Procedure details

A mixture of 15.2 g (0.10 mole) of methyl 2-hydroxybenzoate, 27.6 (0.20 mole) of potassium carbonate and 31 ml (0.40 mole) of epichlorohydrin in 250 ml of acetone was heated to reflux for 24 hours. The reaction medium was then filtered and evaporated under reduced pressure. The resulting oil was dissolved in 100 ml of toluene and washed consecutively with 100 ml of water, 2×100 ml of 1.0N sodium hydroxide and 2×100 ml of water. The organic phase was then dried over magnesium sulfate and evaporated under reduced pressure to provide the crude product as an oil. Purification was effected by vacuum distillation to provide an oil in 12% yield: boiling point 148° C. (75μ). The NMR and IR spectra and elemental analysis were consistent with the assigned structure.
Quantity
15.2 g
Type
reactant
Reaction Step One
[Compound]
Name
27.6
Quantity
0.2 mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
12%

Synthesis routes and methods V

Procedure details

A mixture of 15.2 g (0.10 mole) of methyl 2-hydroxybenzoate, 27.6 g (0.20 mole) of K2CO3 and 31 mL (0.40 mole) of epichlorohydrin in 250 mL of acetone was heated to reflux for 24 hours. The reaction medium was then filtered and evaporated under reduced pressure. The resulting oil was dissolved in 100 mL toluene and washed consecutively with 100 mL water, 2×100 mL 1.0N NaOH, and 2×100 mL water. The organic phase was then dried over MgSO4 and evaporated under reduced pressure to provide the crude product as an oil. Purification was effected by vacuum distillation to provide an oil in 12% yield: boiling point 148° C. (75 u). The NMR and IR spectra and elemental analysis were consistent with the assigned structure.
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
12%

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